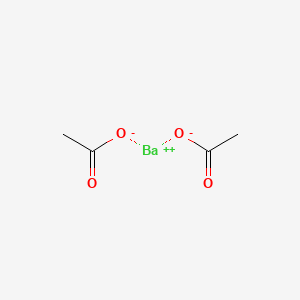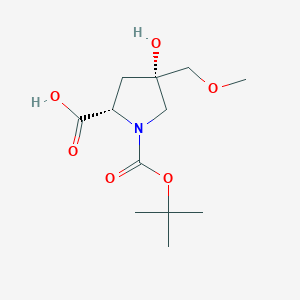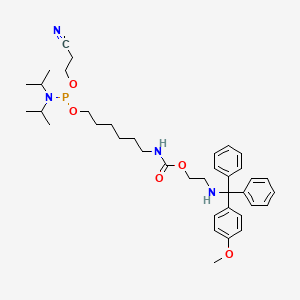
L-Valine 7-amido-4-methylcoumarin trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a trifluoroacetate salt form of (2S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)butanamide . This compound is particularly significant in the study of protease activity due to its fluorogenic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-VAL-AMC TFA involves the coupling of L-Valine with 7-amido-4-methylcoumarin. The reaction typically occurs in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of H-VAL-AMC TFA may involve solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of the compound. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions
H-VAL-AMC TFA undergoes various chemical reactions, including:
Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic reagents like amines or thiols.
Major Products Formed
Hydrolysis: L-Valine and 7-amino-4-methylcoumarin.
Oxidation: Oxidized derivatives of the coumarin moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
H-VAL-AMC TFA is widely used in scientific research, particularly in the following areas:
Protease Activity Assays: The compound is used as a fluorogenic substrate to measure the activity of various proteases.
Biochemical Studies: It is used to study the purification, characterization, cellular location, and tissue distribution of leucine aminopeptidase.
Drug Development: The compound is used in the development of inhibitors for proteases, which are potential therapeutic agents for various diseases.
Industrial Applications: It is used in quality control processes for the production of pharmaceutical peptides.
Mécanisme D'action
The mechanism of action of H-VAL-AMC TFA involves its role as a substrate for proteases. When the compound is cleaved by a protease, it releases 7-amino-4-methylcoumarin, which is highly fluorescent. This fluorescence can be measured to determine the activity of the protease. The molecular targets of this compound are the active sites of proteases, where the cleavage occurs .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Valine 7-Amido-4-methylcoumarin: Similar to H-VAL-AMC TFA but without the trifluoroacetate group.
L-Leucine 7-Amido-4-methylcoumarin: Another fluorogenic substrate with leucine instead of valine.
L-Isoleucine 7-Amido-4-methylcoumarin: Similar to H-VAL-AMC TFA but with isoleucine.
Uniqueness
H-VAL-AMC TFA is unique due to its trifluoroacetate group, which enhances its solubility and stability. This makes it particularly useful in various biochemical assays and industrial applications. Additionally, its fluorogenic properties make it an excellent substrate for protease activity assays .
Propriétés
Formule moléculaire |
C17H19F3N2O5 |
|---|---|
Poids moléculaire |
388.34 g/mol |
Nom IUPAC |
(2S)-2-amino-3-methyl-N-(4-methyl-2-oxochromen-6-yl)butanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C15H18N2O3.C2HF3O2/c1-8(2)14(16)15(19)17-10-4-5-12-11(7-10)9(3)6-13(18)20-12;3-2(4,5)1(6)7/h4-8,14H,16H2,1-3H3,(H,17,19);(H,6,7)/t14-;/m0./s1 |
Clé InChI |
MCHFEDCKESEFSO-UQKRIMTDSA-N |
SMILES isomérique |
CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)[C@H](C(C)C)N.C(=O)(C(F)(F)F)O |
SMILES canonique |
CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)C(C(C)C)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![rac-trans-Paroxetine-D6 Maleate; (3RS,4SR)-3-[(1,3-Benzodioxol-5-yloxy)(dideuterio)methyl]-2,2,6,6,-tetradeuterio-4-(4-fluorophenyl)piperidine Maleate](/img/structure/B12043092.png)





![1-[(2,4-Dichlorobenzyl)amino]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12043127.png)

![8-[4-(2-hydroxyethyl)-1-piperazinyl]-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12043149.png)
![tert-Butyl 4-[(4-fluorophenyl)sulfonyl]tetrahydro-2H-pyran-4-carboxylate, AldrichCPR](/img/structure/B12043156.png)
